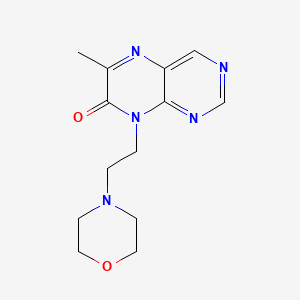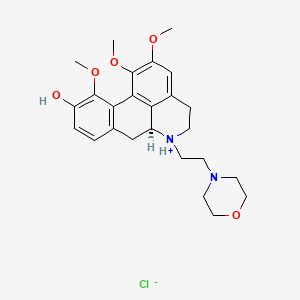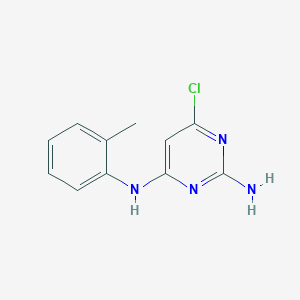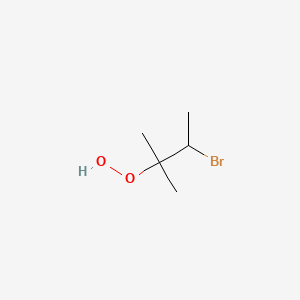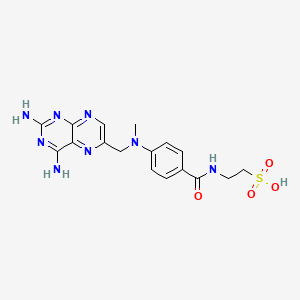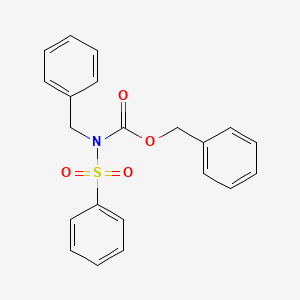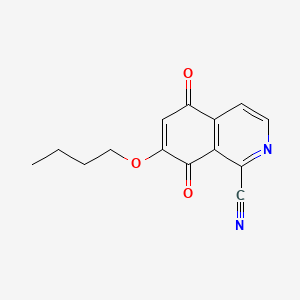
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential antimicrobial properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione typically involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines through a mechanism of ring-opening and sequential ring-closing reactions . This method is advantageous due to the readily available materials, simple operations, mild reaction conditions, broad substrate scope, and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique properties.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-5,8-dione derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt bacterial cell wall synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates: These compounds share a similar core structure and exhibit antimicrobial properties.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: These derivatives are known for their solid-state fluorescence and mechanofluorochromic activities.
Uniqueness
7-Butyloxy-1-cyano-5,8-dihydroisoquinoline-5,8-dione is unique due to its specific butyloxy and cyano functional groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113387-45-4 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
7-butoxy-5,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H12N2O3/c1-2-3-6-19-12-7-11(17)9-4-5-16-10(8-15)13(9)14(12)18/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
UOTJKEJUBMASCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=O)C2=C(C1=O)C(=NC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


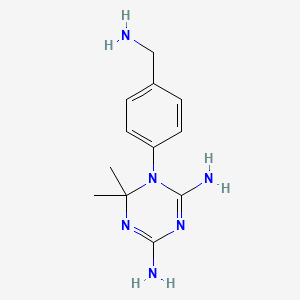
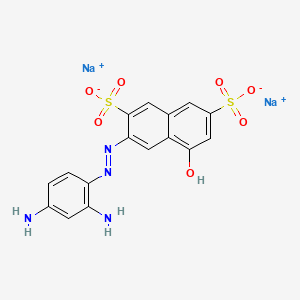
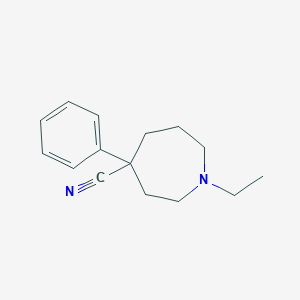

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
